(2-Ethyl-6-fluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid
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Overview
Description
(2-Ethyl-6-fluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid is a boronic acid derivative that features a benzodiazole ring substituted with ethyl, fluoro, and isopropyl groups. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of catalysts, solvents, and reaction conditions is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-6-fluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Like potassium carbonate to facilitate borylation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from oxidation reactions.
Scientific Research Applications
Chemistry
In chemistry, (2-Ethyl-6-fluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and agrochemicals .
Biology and Medicine
Boronic acids, including this compound, have been explored for their potential in medicinal chemistry. They can act as enzyme inhibitors, particularly for proteases and kinases, due to their ability to form reversible covalent bonds with active site residues .
Industry
In the industrial sector, boronic acids are used in the development of materials such as polymers and sensors. Their unique reactivity allows for the creation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Ethyl-6-fluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product .
Comparison with Similar Compounds
Similar Compounds
- (6-Fluoro-1-isopropyl-2-methyl-1,3-benzodiazol-5-yl)boronic acid
- (1-Ethyl-6-fluoro-2-methyl-1,3-benzodiazol-5-yl)boronic acid
Uniqueness
(2-Ethyl-6-fluoro-1-isopropyl-1,3-benzodiazol-5-yl)boronic acid is unique due to its specific substitution pattern on the benzodiazole ring, which can influence its reactivity and selectivity in chemical reactions. The presence of the ethyl, fluoro, and isopropyl groups can also affect its physical and chemical properties, making it distinct from other boronic acids.
Properties
IUPAC Name |
(2-ethyl-6-fluoro-1-propan-2-ylbenzimidazol-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BFN2O2/c1-4-12-15-10-5-8(13(17)18)9(14)6-11(10)16(12)7(2)3/h5-7,17-18H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLYWFFVZTUDRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1F)N(C(=N2)CC)C(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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